![molecular formula C17H14Cl2N2O2 B2547321 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-16-1](/img/structure/B2547321.png)
8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been carried out in a natural acidic medium of Averrhoa bilimbi extract (ABE) under aerobic conditions at room temperature and at the reflux temperature of ethanol . This eco-friendly and economically cheap, non-toxic acidic catalytic media is obtained from a renewable resource .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been carried out in a natural acidic medium of Averrhoa bilimbi extract (ABE) under aerobic conditions at room temperature and at the reflux temperature of ethanol .Scientific Research Applications
HDAC Inhibitors (HDACIs)
Histone deacetylase inhibitors (HDACIs) play a crucial role in epigenetic regulation. The compound’s structure modification could potentially yield potent HDACIs. Researchers explore its effects on gene expression, cell cycle regulation, and cancer therapy. For instance, derivatives of the compound may selectively inhibit specific HDAC isoforms, influencing tumor growth and metastasis .
properties
IUPAC Name |
4-chloro-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJBPVTJFZSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one |
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